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Compound of Interest

Compound Name:
2-Ethylhexyl 3,5,5-

trimethylhexanoate

Cat. No.: B1595931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS No. 70969-70-9). Due to the limited

availability of experimentally derived spectra in public databases, this document focuses on

high-quality predicted data to support researchers in the identification and characterization of

this compound. The information herein is intended for professionals in the fields of chemical

research, materials science, and drug development.

Chemical Structure and Properties
2-Ethylhexyl 3,5,5-trimethylhexanoate is an ester with the molecular formula C₁₇H₃₄O₂ and a

molecular weight of 270.45 g/mol . Its structure consists of a branched C9 carboxylic acid

(3,5,5-trimethylhexanoic acid) and a branched C8 alcohol (2-ethylhexanol).

SMILES: CCCCC(CC)COC(=O)CC(C)CC(C)(C)C

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Ethylhexyl 3,5,5-
trimethylhexanoate. These predictions were generated using computational models and

should be used as a reference for the identification of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.05 m 2H -OCH₂-

~2.20 m 2H -C(=O)CH₂-

~1.95 m 1H -CH(CH₃)-

~1.55 m 1H -CH(CH₂CH₃)-

~1.30-1.45 m 8H -(CH₂)₄-

~1.20 d 2H -CH₂C(CH₃)₃

~0.95 d 3H -CH(CH₃)-

~0.90 s 9H -C(CH₃)₃

~0.88 t 6H -CH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
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Chemical Shift (ppm) Assignment

~173.5 C=O

~67.0 -OCH₂-

~43.5 -C(=O)CH₂-

~38.5 -CH(CH₂CH₃)-

~31.0 -C(CH₃)₃

~30.5 -(CH₂)₄- (alpha to CH)

~29.0 -(CH₂)₄- (beta to CH)

~25.0 -CH(CH₃)-

~24.0 -(CH₂)₄- (gamma to CH)

~23.0 -CH₂C(CH₃)₃

~22.5 -CH(CH₃)-CH₃

~14.0 -CH₂CH₃

~11.0 -CH₂CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Strong C-H stretching (alkane)

~1735 Strong C=O stretching (ester)

~1460 Medium C-H bending (alkane)

~1375 Medium C-H bending (alkane)

~1170 Strong C-O stretching (ester)
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Mass Spectrometry (MS)
Table 4: Predicted m/z Peaks for Common Adducts

Adduct Predicted m/z

[M+H]⁺ 271.2632

[M+Na]⁺ 293.2451

[M+K]⁺ 309.2191

[M+NH₄]⁺ 288.2897

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for liquid-phase esters

like 2-Ethylhexyl 3,5,5-trimethylhexanoate. Instrument parameters should be optimized for

the specific equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:
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Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

FT-IR Spectroscopy
Sample Preparation: As a neat liquid, place a drop of the sample between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean salt plates should be acquired prior to

the sample scan.

Mass Spectrometry
Sample Introduction: Introduce the sample via direct infusion or after separation by gas

chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, or Electron Ionization (EI) for

GC-MS.

Mass Analysis:
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Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Mode: Positive ion mode is typically used for detecting protonated molecules and other

adducts.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500

m/z).

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the

structural relationship of 2-Ethylhexyl 3,5,5-trimethylhexanoate.
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Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

2-Ethylhexyl 3,5,5-trimethylhexanoate

Dissolve in CDCl3 with TMS Prepare neat liquid film Dilute for infusion or GC/LC

NMR Spectrometer
(¹H and ¹³C) FT-IR Spectrometer Mass Spectrometer

(e.g., ESI-TOF)

Chemical Shifts, Multiplicity, Integration Functional Group Identification Molecular Weight and Formula Confirmation

Structure Elucidation

Structural Relationship of 2-Ethylhexyl 3,5,5-trimethylhexanoate

Constituent Moieties Key Functional Groups

2-Ethylhexyl 3,5,5-trimethylhexanoate
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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